![molecular formula C16H14N4O2S B2841406 3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid CAS No. 690249-41-3](/img/structure/B2841406.png)
3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, mononuclear copper (i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand have been prepared by reaction of CuX (X = Cl, Br, I), L and PPh3 in a molar ratio of 1:1:2 in MeCN solutions . Another related compound, 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, was synthesized by refluxing a mixture of isonicotinohydrazide and isothiocyanatobenzene in ethanol, followed by a reaction with NaOH .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile has been reported . The structure of mononuclear copper (i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand has also been investigated .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. Researchers have utilized 3-(4-pyridyl)propionic acid as a ligand to construct MOFs. For instance, in a study by Gong et al., the compound was employed to synthesize ZnL₂·2H₂O, CdL₂(H₂O)₂·8H₂O, and ML₂(H₂O)·H₂O (M = Co, Ni) complexes. These MOFs exhibited distinct topologies and interpenetration patterns, with potential applications in gas storage, catalysis, and drug delivery .
EGFR Kinase Inhibition
In silico design and synthesis of derivatives based on 3-(4-pyridyl)propionic acid led to the discovery of novel compounds with EGFR kinase inhibitory activity. These derivatives were evaluated for their anticancer potential against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumors (A549), colon cancer (HCT-116), and cervical cancer (SiHa). The compound’s ability to inhibit EGFR kinase activity suggests its potential as an anticancer agent .
Coordination Polymers
3-(4-Pyridyl)propionic acid has been employed in the preparation of coordination polymers. For example, it reacts with metal salts (AgNO₃, Cu(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O) to form coordination polymers such as [Zn(PPA)₂(H₂O)₂]ₙ and [Cd(PPA)₂]ₙ. These materials exhibit interesting structural features and may find applications in areas like catalysis and materials science .
AchE Inhibition
A newly synthesized pyrazoline derivative containing 3-(4-pyridyl)propionic acid demonstrated significant inhibition of acetylcholinesterase (AchE) levels. AchE plays a crucial role in neurotransmission, and its inhibition is relevant in neurodegenerative diseases. The compound’s potential as an AchE inhibitor warrants further investigation for therapeutic applications .
Biological Activity Studies
Researchers have explored the biological activities of 3-(4-pyridyl)propionic acid and its derivatives. These studies include investigations into its effects on enzyme activity, cell proliferation, and potential therapeutic applications. The compound’s diverse biological properties make it an intriguing subject for further research .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its target, the EGFR kinase, by inhibiting its activity . This inhibition occurs at a concentration of 2.05µM
Biochemical Pathways
The inhibition of EGFR kinase can affect multiple biochemical pathways. EGFR is known to activate several downstream pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways . These pathways are involved in cell survival, proliferation, and differentiation . Therefore, the inhibition of EGFR kinase by this compound could potentially disrupt these pathways, leading to altered cellular functions.
Result of Action
The compound has shown potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM . This suggests that the compound could potentially be effective in inhibiting the growth of certain types of cancer cells.
properties
IUPAC Name |
3-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14(22)8-11-23-16-19-18-15(12-6-9-17-10-7-12)20(16)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPIYAZWNQIINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCCC(=O)O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid |
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